Ethyl 4-amino-6-(hydroxymethyl)picolinate
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Overview
Description
Ethyl 4-amino-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is part of the picolinate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves several steps. One common method includes the reaction of 4-amino-6-(hydroxymethyl)picolinic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
Ethyl 4-amino-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-amino-6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones to disrupt plant growth . The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
Comparison with Similar Compounds
Ethyl 4-amino-6-(hydroxymethyl)picolinate can be compared with other picolinate derivatives such as:
Ethyl 6-(hydroxymethyl)picolinate: Similar in structure but differs in the position of the hydroxymethyl group.
Methyl picolinate: Lacks the amino and hydroxymethyl groups, making it less versatile in certain applications.
4-amino-2-picolinic acid: Contains an amino group but lacks the ester functionality, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-amino-6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)8-4-6(10)3-7(5-12)11-8/h3-4,12H,2,5H2,1H3,(H2,10,11) |
InChI Key |
BDYPXQLOPSQEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CO)N |
Origin of Product |
United States |
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